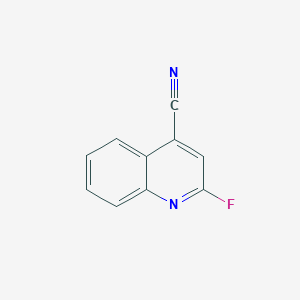
2-Fluoroquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoroquinoline-4-carbonitrile is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with malononitrile in the presence of a suitable catalyst, followed by cyclization to form the quinoline ring. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: 2-Fluoroquinoline-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form fused ring systems.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or piperidine in solvents like dioxane.
Cycloaddition: Catalysts such as palladium or copper in the presence of ligands.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Amino or thiol-substituted quinolines.
Cycloaddition: Fused heterocyclic compounds.
Oxidation: Quinoline N-oxides.
科学的研究の応用
2-Fluoroquinoline-4-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, anticancer, and antiviral agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It finds applications in the synthesis of dyes, agrochemicals, and materials for electronic devices
作用機序
The mechanism of action of 2-Fluoroquinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity. For instance, in antimicrobial applications, it inhibits bacterial DNA gyrase, preventing DNA replication and transcription .
類似化合物との比較
2-Fluoroquinoline: Lacks the carbonitrile group but shares similar biological activities.
4-Cyanoquinoline: Lacks the fluorine atom but has comparable chemical properties.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.
Uniqueness: 2-Fluoroquinoline-4-carbonitrile is unique due to the presence of both the fluorine atom and the carbonitrile group, which together enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and other research applications .
特性
CAS番号 |
50504-19-3 |
|---|---|
分子式 |
C10H5FN2 |
分子量 |
172.16 g/mol |
IUPAC名 |
2-fluoroquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H5FN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H |
InChIキー |
IMQCODQSTSFYDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




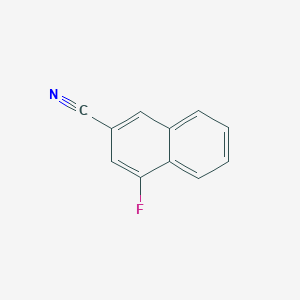
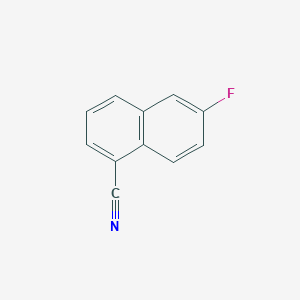

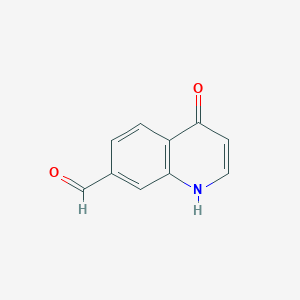


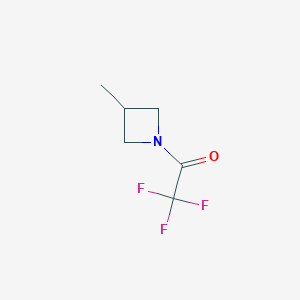

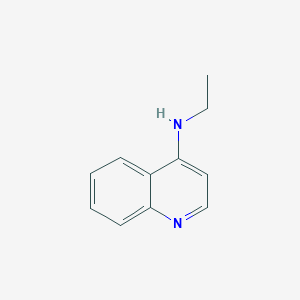
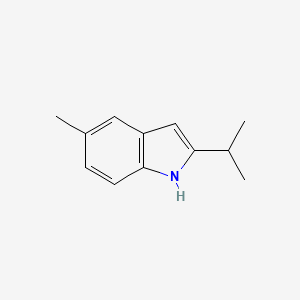

![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)
